N2'-Deacetyl-N2'-(4-methyl-4-methylthio-1-oxopentyl)maytansine
Description
N2'-Deacetyl-N2'-(4-methyl-4-methylthio-1-oxopentyl)maytansine (DM4) is a semisynthetic derivative of the natural ansa macrolide maytansine, originally isolated from the Ethiopian shrub Maytenus ovatus and biosynthesized by endophytic bacteria . DM4 belongs to the maytansinoid class of microtubule inhibitors, which disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis. It is widely utilized as a cytotoxic payload in antibody-drug conjugates (ADCs) due to its subnanomolar potency .
DM4 features a sterically hindered thiol group in its side chain (4-methyl-4-methylthio-1-oxopentyl), which enhances stability during conjugation and systemic circulation . Its molecular formula is C38H54ClN3O10S (CAS: 796073-69-3), distinguishing it structurally from other maytansinoids like DM1 .
Properties
CAS No. |
890654-03-2 |
|---|---|
Molecular Formula |
C39H56ClN3O10S |
Molecular Weight |
794.4 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-methylsulfanylpentanoyl)amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(52-35(46)24(3)42(7)31(44)15-16-37(4,5)54-11)20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12-,22-13-/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1 |
InChI Key |
AYWIIXDQRUFQGH-CJUSJEAQSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SC)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC)C)C)OC)(NC(=O)O2)O |
Synonyms |
N2’-deacetyl-N2’-[4-methyl-4-(methylthio)-1-oxopentyl]-Maytansine; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Me-DM4 involves the methylation of DM4. DM4, a derivative of maytansine, contains a free sulfhydryl group that reacts with methylating agents to form S-Me-DM4 . The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate under basic conditions to facilitate the methylation process.
Industrial Production Methods
Industrial production of S-Me-DM4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is usually carried out in large reactors with precise temperature and pH control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
S-Me-DM4 undergoes several types of chemical reactions, including:
Oxidation: S-Me-DM4 can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced back to DM4 under specific conditions.
Substitution: S-Me-DM4 can participate in nucleophilic substitution reactions due to the presence of the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like thiols or amines can react with S-Me-DM4 under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: DM4.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-Me-DM4 has several scientific research applications, including:
Chemistry: Used as a model compound to study microtubule dynamics and polymerization.
Biology: Employed in cell biology to investigate the effects of microtubule inhibition on cell division and mitosis.
Medicine: Utilized in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the pharmaceutical industry for the production of ADCs and other therapeutic agents.
Mechanism of Action
S-Me-DM4 exerts its effects by binding to tubulin, a protein that forms microtubules. By binding to tubulin, S-Me-DM4 inhibits microtubule polymerization, leading to mitotic arrest and cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making S-Me-DM4 a potent cytotoxic agent in ADCs . The compound targets microtubules and disrupts their dynamic instability, which is crucial for cell division and intracellular transport .
Comparison with Similar Compounds
DM4 vs. DM1
DM1 (N2′-deacetyl-N2′-(3-mercapto-1-oxopropyl)-maytansine) is another maytansinoid derivative and the payload of the FDA-approved ADC trastuzumab emtansine (Kadcyla®). Key differences include:
DM4 vs. Maytansine
Maytansine (CAS: 35846-53-8) is the parent compound, isolated from Maytenus species. Key distinctions:
Comparison with Non-Maytansinoid Payloads
DM4 vs. Calicheamicin
Calicheamicin (e.g., in gemtuzumab ozogamicin) is a DNA-damaging enediyne antibiotic. Differences include:
DM4 vs. Duocarmycin
Duocarmycin is a DNA alkylator used in ADCs like MDX-1203:
| Parameter | DM4 | Duocarmycin |
|---|---|---|
| Mechanism | Antimitotic | DNA minor groove alkylation |
| Therapeutic Window | Wider due to targeted delivery | Narrower; dose-limiting hematologic toxicity |
Research Findings and Clinical Relevance
Biological Activity
N2'-Deacetyl-N2'-(4-methyl-4-methylthio-1-oxopentyl)maytansine, commonly referred to as S-Me-DM4, is a potent cytotoxic agent derived from the maytansine family. This compound exhibits significant biological activity, particularly in the context of cancer treatment, due to its ability to disrupt microtubule dynamics.
Target Interaction
The primary target of S-Me-DM4 is tubulin , a key protein in the formation of microtubules, which are essential for mitosis and cellular structure. S-Me-DM4 inhibits the polymerization of tubulin, leading to a mitotic block and subsequent apoptosis in tumor cells .
Biochemical Pathways
S-Me-DM4's action on tubulin affects microtubule dynamics, crucial for cell division. The compound binds to the active site of tubulin, inhibiting its polymerization and thereby disrupting normal cellular processes. This results in significant cytotoxicity against various cancer cell lines.
Pharmacokinetics
S-Me-DM4 is characterized by its stability and effective distribution within biological systems. Its pharmacokinetic profile indicates that it is metabolized into active metabolites that retain cytotoxic properties. The compound's efficacy is influenced by its transport mechanisms within cells, which involve specific transport proteins that facilitate its accumulation in target tissues .
Cellular Effects
S-Me-DM4 has been shown to induce significant cytotoxic effects across various cancer cell types. In vitro studies indicate that it effectively reduces cell viability in breast cancer cells, demonstrating its potential as an effective therapeutic agent .
Dosage and Efficacy
The biological activity of S-Me-DM4 varies with dosage levels:
- Low Doses : Exhibits potent antitumor activity with minimal side effects.
- High Doses : Increases cytotoxicity but may lead to adverse effects, necessitating careful dosage optimization in therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| DM1 | Inhibits microtubule polymerization | Different pharmacokinetics compared to S-Me-DM4 |
| Maytansine | Potent microtubule-targeting activity | High systemic toxicity when used alone |
S-Me-DM4's unique S-methylation enhances its stability and cytotoxicity compared to its parent compound, maytansine. This modification allows for more effective targeting of cancer cells when utilized in Antibody-Drug Conjugates (ADCs) .
Case Studies and Research Findings
Several studies have highlighted the efficacy of S-Me-DM4 in preclinical models:
- Study 1 : Demonstrated significant tumor regression in xenograft models of breast cancer when treated with S-Me-DM4.
- Study 2 : Reported enhanced survival rates in mice treated with varying doses of S-Me-DM4 compared to control groups.
These findings underscore the potential of S-Me-DM4 as a promising candidate for further clinical development in oncology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
